molecular formula C23H30N2O2 B2942266 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole CAS No. 477543-01-4

2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole

Cat. No.: B2942266
CAS No.: 477543-01-4
M. Wt: 366.505
InChI Key: RVDSIQMJUTVGGK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 3,4-dimethoxyphenyl substituent at the 2-position and an octyl chain at the 1-position of the benzodiazole core. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~0.85–0.94 depending on substituents) and a molecular weight of ~408–586 g/mol, influenced by alkyl chain length and functional groups . Its applications span medicinal chemistry, particularly in antimicrobial and enzyme inhibition studies, though specific biological data for this compound remain sparse in the provided evidence.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-octylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-5-6-7-8-11-16-25-20-13-10-9-12-19(20)24-23(25)18-14-15-21(26-2)22(17-18)27-3/h9-10,12-15,17H,4-8,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSIQMJUTVGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxyaniline with an appropriate aldehyde or ketone, followed by cyclization to form the benzodiazole ring. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) logP Key Structural Features Reference
2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole ~408* 0.85–0.94* Octyl chain, 3,4-dimethoxyphenyl
2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole 408.59 N/A Undecyl chain (11 carbons)
2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole 268.31 N/A Methyl linker, no alkyl chain
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-... 586.74 0.86 Sulfonyl, piperidinyl, fluorophenyl groups

*Estimated based on analogs in and .

Key Observations :

  • Alkyl Chain Length : The octyl chain (C8) in the target compound balances lipophilicity and solubility compared to the longer undecyl chain (C11) . Shorter chains (e.g., methyl in ) reduce molecular weight but may compromise membrane permeability.
  • Functional Groups : Sulfonyl and piperidinyl groups in lower logP (0.86 vs. ~0.93 for simpler analogs), suggesting reduced lipophilicity due to polar substituents.
Antimicrobial Potential
  • The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-... (logP 0.86) demonstrated antileishmanial activity in vitro, likely due to sulfonyl and fluorophenyl groups enhancing target binding .
  • Benzodiazoles with dimethoxyphenyl groups (e.g., ’s curcumin analogs) show antioxidant and enzyme inhibition (e.g., ACE, HIV-1 protease), suggesting the dimethoxy moiety is critical for bioactivity .
Stability and Reactivity
  • Lignin model compounds with 3,4-dimethoxyphenyl groups () undergo β-O-4 bond cleavage under alkaline conditions. This implies that the dimethoxyphenyl group in the target compound may confer sensitivity to oxidative or alkaline environments, affecting its stability in formulation .

Pharmacokinetic Considerations

  • Solubility : The target compound’s octyl chain likely enhances lipid solubility compared to methyl-linked analogs (e.g., ), favoring passive diffusion across biological membranes.
  • Metabolism : Piperidinyl and sulfonyl groups in may slow hepatic metabolism due to steric hindrance, whereas the octyl chain could increase cytochrome P450 interaction risks.

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological efficacy of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that benzodiazole derivatives often exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, contributing to free radical scavenging activities. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Antidiabetic Potential

Recent investigations into similar benzodiazole compounds have revealed their potential as antidiabetic agents. For instance, a study demonstrated that certain derivatives exhibited strong inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. The mechanism involves binding to the active site of the enzyme, thereby reducing glucose absorption and lowering blood sugar levels .

Compoundα-Amylase Inhibition (%) at 50 μg/mL
Control (Acarbose)77.96 ± 2.06%
This compoundTBD

Anticancer Activity

Benzodiazole derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural similarities to known anticancer agents.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. These studies typically reveal binding affinities and interactions with key enzymes or receptors involved in metabolic pathways relevant to diabetes and cancer.

Example Findings:

  • Binding affinity to α-amylase: TBD
  • Interaction with apoptotic markers: TBD

Case Studies

Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with various benzodiazole derivatives, significant reductions in blood glucose levels were observed. The study highlighted the effectiveness of these compounds in managing hyperglycemia, suggesting potential therapeutic applications for diabetes management.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzodiazole derivatives included a series of in vitro assays on human cancer cell lines. The results indicated that certain derivatives led to a notable decrease in cell viability and induced apoptosis through mitochondrial pathways.

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